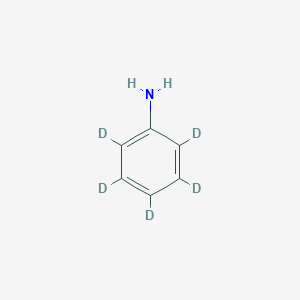
2,2,6,6-Tetramethyl-4-piperidylmethacrylat
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-piperidyl methacrylate (TMPMA) is an important monomer used in the synthesis of polymers. It is a versatile monomer that can be used to create polymers with a variety of properties, including high thermal and chemical stability, excellent mechanical properties, and good electrical properties. TMPMA is also used in the synthesis of polymers for biomedical applications, such as tissue engineering and drug delivery.
Wissenschaftliche Forschungsanwendungen
Polymersynthese und -modifikation
Diese Verbindung wird bei der Synthese von Spezialpolymeren verwendet. Zum Beispiel kann es mit Diethylaminoethylmethacrylat copolymerisiert werden, um Polymere mit einzigartigen segmentalen Bewegungseigenschaften zu erzeugen . Diese Polymere zeigen ein pH-sensitives Verhalten und können Konformationsänderungen als Reaktion auf äußere Reize wie Temperatur oder pH-Wert durchlaufen .
Arzneimittel-Abgabesysteme
Aufgrund seines Strukturprofils ist 2,2,6,6-Tetramethyl-4-piperidylmethacrylat ein Kandidat für die Einkapselung von therapeutischen Wirkstoffen . Sein Design ermöglicht die Entwicklung von Medikamentenabgabesystemen, die Medikamente effektiv an Zielstellen im Körper transportieren und freisetzen können.
UV-Stabilisierung in Kunststoffen
Die Verbindung kann in Kunststoffen als sterisch gehinderter Amin-UV-Stabilisator wirken . Diese Anwendung ist entscheidend, um die Lebensdauer von Kunststoffen zu verlängern, indem sie vor UV-induziertem Abbau geschützt werden, wodurch ihre Integrität und ihr Aussehen über die Zeit erhalten bleiben.
Biomedizinische Forschung
Im Bereich der biomedizinischen Forschung wird diese Verbindung auf ihr Potenzial untersucht, biokompatible Materialien zu erzeugen . Diese Materialien können in verschiedenen medizinischen Anwendungen eingesetzt werden, darunter Gewebezüchtung und als Komponenten in medizinischen Geräten.
Entwicklung von Smart Polymeren
Die Fähigkeit der Verbindung, auf Umweltveränderungen zu reagieren, macht sie für die Entwicklung von Smart Polymeren geeignet . Diese Polymere können ihre physikalischen Eigenschaften als Reaktion auf bestimmte Auslöser ändern, wodurch sie in Anwendungen wie selbstheilenden Materialien oder Sensoren nützlich sind.
Photochemische Studien
This compound wird in photochemischen Studien zur Synthese von photostabilen Verbindungen verwendet . Diese Verbindungen sind wertvoll in Anwendungen, bei denen Stabilität unter Lichteinfluss unerlässlich ist, wie z. B. bei bestimmten Arten von optischen Sensoren oder Bildgebungstechnologien.
Elektronenspinresonanz (ESR)-Spektroskopie
Die Verbindung ist an Studien beteiligt, die ESR-Spektroskopie verwenden, um die Rotationsmobilität von Nitroxidradikalen zu verstehen . Diese Forschung hat Auswirkungen auf das Verständnis der Moleküldynamik und die Konstruktion von Materialien mit spezifischen magnetischen Eigenschaften.
Polymeradditive
Als Polymeradditiv trägt es zur Stabilität und Leistung von Polymeren bei . Es kann verwendet werden, um die Eigenschaften von Polymeren zu verbessern und sie so für eine Vielzahl von industriellen und kommerziellen Anwendungen besser geeignet zu machen.
Safety and Hazards
This compound is heat sensitive and should be stored at a temperature of 0-10°C . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-9(2)11(15)16-10-7-12(3,4)14-13(5,6)8-10/h10,14H,1,7-8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXKQBCEYNCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40404-82-8 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-4-piperidinyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40404-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70185474 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31582-45-3 | |
| Record name | 4-(Methacryloyloxy)-2,2,6,6-tetramethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31582-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031582453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethyl-4-piperidyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLW4LHP964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)








